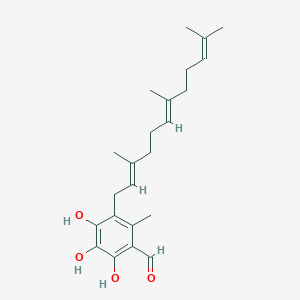
Scutigeral
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scutigeral belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Interaction with Vanilloid Receptors
Scutigeral, a compound isolated from the edible mushroom Albatrellus ovinus, has been found to stimulate rat dorsal root ganglion neurons via interaction with vanilloid receptors. It induces a dose-dependent uptake of calcium in these neurons, suggesting potential applications in neurobiology and pain management. Despite its structural similarities to capsaicin, this compound is non-pungent and does not elicit the same sensory responses in humans or rats, highlighting its unique pharmacological profile (Szallasi et al., 1999).
Affinity to Brain Dopamine Receptors
Research on triprenyl phenols, including this compound, has shown their ability to inhibit the binding of 3 H-SCH 23390 to the dopamine D1 receptor in rat striatal brain membranes. This selective interaction with the dopamine D1 receptor subfamily, without affecting the D2 receptor subfamily, suggests potential relevance in neurological and psychiatric research, particularly in understanding dopamine-related pathways in the brain (Dekermendjian et al., 1997).
Modulation of Vanilloid Receptor 1 (VR1)
Further studies on prenylphenols from Albatrellus spp., including this compound, reveal their activity in modulating vanilloid receptors. Contrary to previous beliefs, these compounds appear to act as weak antagonists rather than agonists at these receptors. This finding opens avenues for exploring their potential as novel therapeutic agents targeting the human and rat vanilloid receptor 1 (VR1), relevant in pain perception and neurophysiology (Hellwig et al., 2003).
Propiedades
Número CAS |
65195-50-8 |
|---|---|
Fórmula molecular |
C23H32O4 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2,3,4-trihydroxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |
InChI |
InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-18(5)20(14-24)22(26)23(27)21(19)25/h8,10,12,14,25-27H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+ |
Clave InChI |
XQTQSUUULVXJPG-JTCWOHKRSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1C=O)O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |
melting_point |
81°C |
Descripción física |
Solid |
Sinónimos |
scutigeral |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



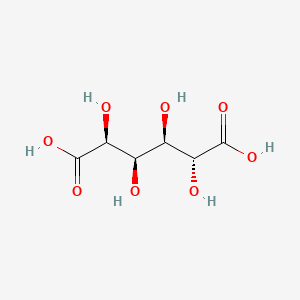
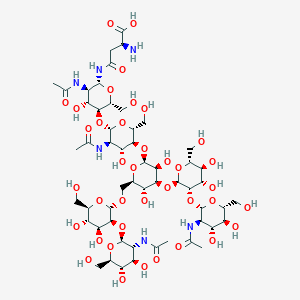
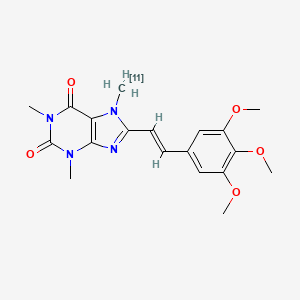
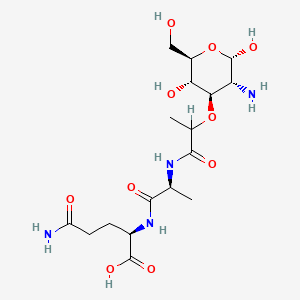

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)

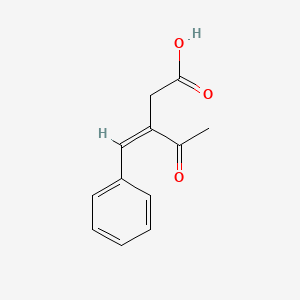
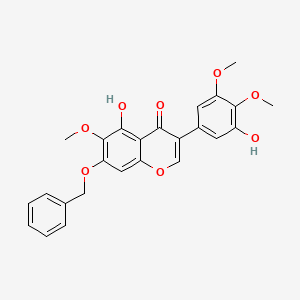
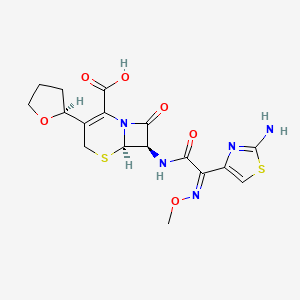

![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)
